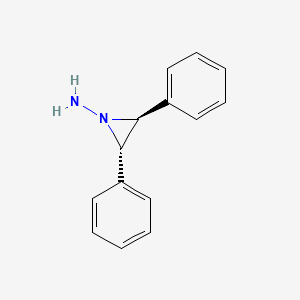![molecular formula C29H27N3O3 B13747269 N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a nitrophenyl group and a diphenylpropylamino moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of an amide bond through the reaction with 3,3-diphenylpropylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis process.
化学反应分析
Types of Reactions
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic rings.
Hydrolysis: Formation of 2-methylbenzoic acid and 3,3-diphenylpropylamine.
科学研究应用
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For instance, the nitrophenyl group may participate in redox reactions, while the diphenylpropylamino moiety can interact with hydrophobic pockets in proteins, influencing their function .
相似化合物的比较
Similar Compounds
4-(3,3-diphenylpropylamino)cinnoline-3-carbonitrile: Shares the diphenylpropylamino group but differs in the core structure.
N-[3-(dimethylamino)propyl]-2-(4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonylamino-5-isopropyl-1,3-thiazole-4-carboxamide: Contains a similar amine group but has a different overall structure and functional groups.
Uniqueness
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C29H27N3O3 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide |
InChI |
InChI=1S/C29H27N3O3/c1-21-10-8-9-15-25(21)29(33)31-27-17-16-24(32(34)35)20-28(27)30-19-18-26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-17,20,26,30H,18-19H2,1H3,(H,31,33) |
InChI 键 |
ZHCSLVLFYBOELZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
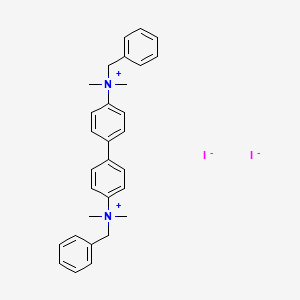

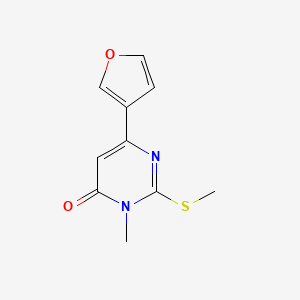

![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
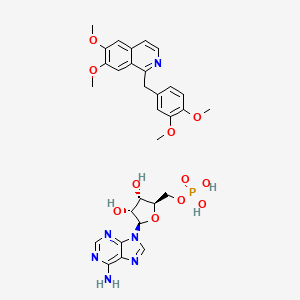
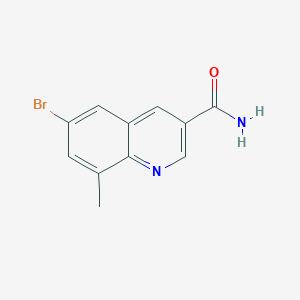

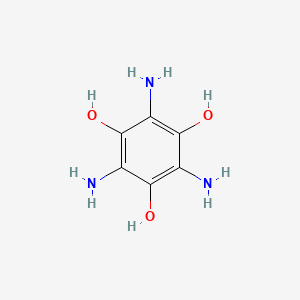
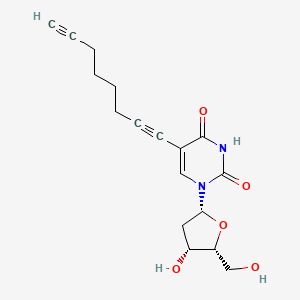
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
